molecular formula C7H2BrF6N B1447341 4-Bromo-2,5-bis(trifluoromethyl)pyridine CAS No. 1806494-04-1

4-Bromo-2,5-bis(trifluoromethyl)pyridine

Cat. No. B1447341
M. Wt: 293.99 g/mol
InChI Key: YQDLPGPECMVWFD-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a chemical compound that is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is an important synthetic intermediate used in the synthesis of a variety of compounds.


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-Bromo-2,5-bis(trifluoromethyl)pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,5-bis(trifluoromethyl)pyridine” is characterized by the presence of a bromine atom, two trifluoromethyl groups, and a pyridine ring .


Chemical Reactions Analysis

In chemical reactions, “4-Bromo-2,5-bis(trifluoromethyl)pyridine” can undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a solid at room temperature . It has a molecular weight of 225.99 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Molecular Structures and Reactions

4-Bromo-2,5-bis(trifluoromethyl)pyridine and its derivatives have been explored for their unique chemical properties. Bis(pyridine)-based bromonium ions like bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate are investigated for their molecular structures and the mechanism of their reactions with various acceptors, including alkenes, collidine, and bromide ions. This involves a detailed study of the dissociation of bidentate-bound bromine to form unstable monodentate open forms, which react with neutral acceptors at or near the diffusion limit, showcasing the compound's reactivity and potential in synthetic organic chemistry (Neverov et al., 2003).

Chemical Synthesis and Bio-Evaluation

A noteworthy application of this compound is in the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This process involves a microwave-assisted synthesis technique, starting with palladium-catalyzed cross-coupling and proceeding through several reaction steps, resulting in novel triazole derivatives. These compounds have been evaluated for their antibacterial and antifungal properties, showing potential as medicinal compounds (Jha & Atchuta Ramarao, 2017).

Spectroscopic and Density Functional Theory Studies

The spectroscopic characterization of compounds related to 4-Bromo-2,5-bis(trifluoromethyl)pyridine, like 5-Bromo-2-(trifluoromethyl)pyridine, has been carried out using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The application of density functional theory (DFT) has been used to explore the optimized geometric structure, vibrational frequencies, and chemical shift values of such compounds. This detailed analysis provides insights into the molecular structure and properties, crucial for understanding the potential applications of these compounds in various fields of science and technology (Vural & Kara, 2017).

Safety And Hazards

“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-bromo-2,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLPGPECMVWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-bis(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schlosser, F Cottet, C Heiss, O Lefebvre, M Marull… - 2006 - Wiley Online Library
Whereas lithium 2,2,6,6‐tetramethylpiperidide (LITMP) abstracts a proton exclusively from the 4‐position of 3‐bromobenzotrifluoride, the same base attacks selectively the 2‐position …

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